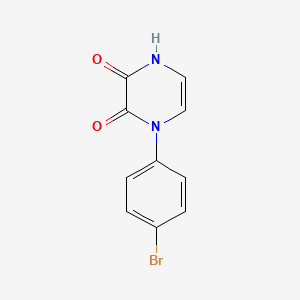
1-(4-Bromophenyl)-1,4-dihydropyrazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-Bromophenyl)-1,4-dihydropyrazine-2,3-dione” is a compound that likely contains a bromophenyl group and a dihydropyrazine-2,3-dione group . The bromophenyl group is a phenyl ring with a bromine atom attached, and dihydropyrazine-2,3-dione is a heterocyclic compound containing a pyrazine ring .
Synthesis Analysis
The synthesis of bromophenyl derivatives typically involves reactions such as Friedel-Crafts acylation, Suzuki cross-coupling, and Fischer indole cyclization . These methods highlight the versatility of synthetic approaches that can be adapted for the synthesis of “1-(4-Bromophenyl)-1,4-dihydropyrazine-2,3-dione”.
Molecular Structure Analysis
The molecular structure of bromophenyl derivatives is often confirmed by techniques such as X-ray crystallography . These studies provide insights into the potential molecular geometry and conformation of “1-(4-Bromophenyl)-1,4-dihydropyrazine-2,3-dione”.
Chemical Reactions Analysis
The bromophenyl group in these compounds is a reactive site that can participate in further chemical reactions, such as Suzuki cross-coupling, which is a palladium-catalyzed reaction used to form carbon-carbon bonds .
Aplicaciones Científicas De Investigación
- Synthetic Route : Researchers have successfully synthesized this compound through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium, followed by reduction of the corresponding ketone .
- Biological Activities : Investigating the biological activities related to the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety could provide insights into potential drug candidates .
- A derivative of this compound, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide, has been studied for its neurotoxic potentials. Researchers assessed its effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain, along with behavioral parameters .
- Investigating the preference of major tautomeric forms in solution (NMR) versus solid state (IR) could provide valuable insights into the compound’s behavior .
- Long-range coupling between nitrogen and hydrogen protons in the NMR spectrum indicates the shift of tautomeric equilibrium .
- IR spectroscopy can reveal the frequency of NH and C=S stretching vibrations .
- Detailed NMR analyses (1D and 2D) are essential for understanding the structural changes during the formation of the alcohol and ketone forms .
- Following journal guidelines, including the MS spectrum of compounds 4, 5, and 6 in the Supplementary Material would enhance the study .
- Researchers should justify the use of ethanol as a solvent over methanol. Consider discussing reactivity and environmental impact .
Organic Synthesis and Medicinal Chemistry
Neurotoxicity Studies
Materials Science and Solid-State Chemistry
Spectroscopic Studies
Supplementary Material Characterization
Green Chemistry and Solvent Choice
Safety And Hazards
Direcciones Futuras
The future directions for “1-(4-Bromophenyl)-1,4-dihydropyrazine-2,3-dione” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and safety and hazards. Additionally, its potential applications in various fields such as medicine and agriculture could be investigated .
Propiedades
IUPAC Name |
4-(4-bromophenyl)-1H-pyrazine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-1-3-8(4-2-7)13-6-5-12-9(14)10(13)15/h1-6H,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVBFBNNGGFPAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CNC(=O)C2=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-1,4-dihydropyrazine-2,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-2-methyl-N-(2-methylbenzyl)benzenesulfonamide](/img/structure/B2413732.png)
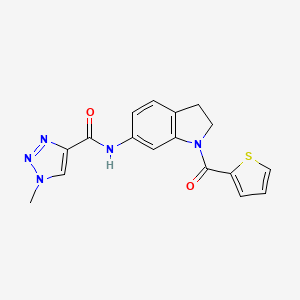
![1-(4-Isopropylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2413734.png)

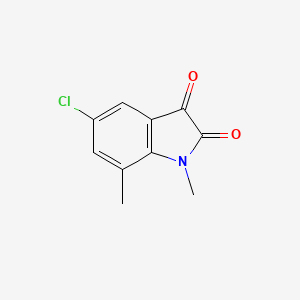
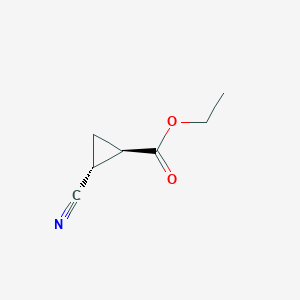
![4-[[2-(4-Fluorophenyl)cyclopropanecarbonyl]amino]benzenesulfonyl fluoride](/img/structure/B2413741.png)
![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2413745.png)
![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2413746.png)
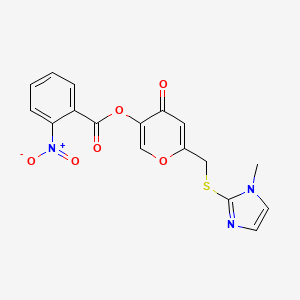

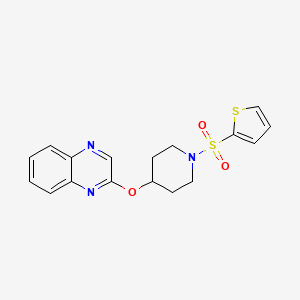
![N-(benzo[d]thiazol-6-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2413752.png)
![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-oxazepan-6-yl]acetic acid](/img/structure/B2413753.png)